molecular formula C14H12BNO3 B1420350 2-(4-Cyanophenylmethoxy)phenylboronic acid CAS No. 1256355-66-4

2-(4-Cyanophenylmethoxy)phenylboronic acid

Cat. No.: B1420350
CAS No.: 1256355-66-4
M. Wt: 253.06 g/mol
InChI Key: IYHPJZAWRHJSBH-UHFFFAOYSA-N
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Description

2-(4-Cyanophenylmethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields of chemistry and medicinal research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a phenyl ring that is further substituted with a cyanophenylmethoxy group. It is typically a white crystalline powder that is soluble in organic solvents and has a molecular weight of approximately 295.2 g/mol.

Preparation Methods

The synthesis of 2-(4-Cyanophenylmethoxy)phenylboronic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.

Industrial production methods for this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(4-Cyanophenylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form phenols or quinones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other functional groups.

    Substitution: The boronic acid group can participate in substitution reactions, such as the formation of esters or amides.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(4-Cyanophenylmethoxy)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions.

    Biology: This compound can be used in the development of molecular probes and sensors due to its ability to form reversible complexes with diols and other functional groups.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the design of drugs that target specific biological pathways.

    Industry: It is used in the production of advanced materials and polymers, where its unique chemical properties can be leveraged to create new materials with desirable characteristics.

Mechanism of Action

The mechanism by which 2-(4-Cyanophenylmethoxy)phenylboronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of molecular sensors and drug delivery systems. The boronic acid group can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and achieve the desired therapeutic or diagnostic effect .

Comparison with Similar Compounds

2-(4-Cyanophenylmethoxy)phenylboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-methoxyphenylboronic acid . While these compounds share the boronic acid functional group, they differ in their substituents and overall structure, which can influence their reactivity and applications. For example:

    Phenylboronic acid: This compound is simpler in structure and is commonly used in organic synthesis and as a building block for more complex molecules.

    4-Methoxyphenylboronic acid: This derivative has a methoxy group that can influence its electronic properties and reactivity, making it useful in specific synthetic applications.

The unique structure of this compound, with its cyanophenylmethoxy group, provides distinct advantages in certain applications, such as enhanced binding affinity in molecular recognition processes and increased stability in various chemical environments.

Properties

IUPAC Name

[2-[(4-cyanophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO3/c16-9-11-5-7-12(8-6-11)10-19-14-4-2-1-3-13(14)15(17)18/h1-8,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHPJZAWRHJSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC=C(C=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655840
Record name {2-[(4-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-66-4
Record name Boronic acid, B-[2-[(4-cyanophenyl)methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(4-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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